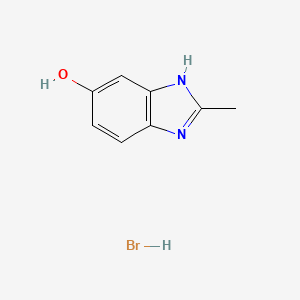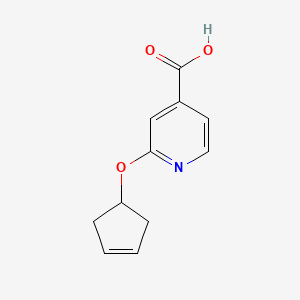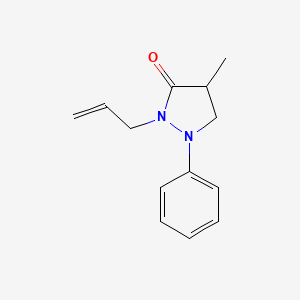
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photo- and Ionochromic Properties
Researchers have explored the synthesis and properties of 5-phenylpyrazolidin-3-one-based azomethine imines, demonstrating photochromic behavior and the ability to act as ion-active molecular “off-on” switches of fluorescence when interacting with specific anions. These compounds exhibit reversible isomerization under irradiation, highlighting their potential in developing molecular switches and chemosensors (Bren et al., 2018).
Biodistribution Studies for Anti-Chagas Disease
A study on the synthesis of a BODIPY-fluorophore-based probe for a new anti-Chagas agent revealed its utility in in vivo biodistribution studies. This research is critical for understanding the pharmacokinetics of new therapeutic agents for Chagas disease, providing a foundation for future treatment strategies (Rodríguez et al., 2017).
Novel Redox-Denitration Reaction
The development of a new redox-denitration reaction of aromatic nitro compounds using pyrazolidinones has been reported. This reaction showcases an innovative method for transforming nitroaromatic compounds into useful intermediates for further chemical synthesis (Rees & Tsoi, 2000).
Asymmetric Synthesis and Chemical Transformations
Research into asymmetric synthesis and chemical transformations utilizing derivatives of pyrazolidinones includes the development of processes for preparing key intermediates in pharmaceutical compounds. This area of research not only contributes to the synthesis of bioactive molecules but also enhances understanding of stereochemical control in organic synthesis (Fleck et al., 2003).
Antimicrobial and Cytotoxicity Evaluation
The antimicrobial and cytotoxicity evaluation of new 3-allyl-2-iminothiazolidin-4-ones has shown promising results against various pathogens, including multi-drug resistant Staphylococcus aureus and Cryptococcus neoformans. This research highlights the potential of pyrazolidinone derivatives as antimicrobial agents with specific applications in treating infections (Hammad et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-1-phenyl-2-prop-2-enylpyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-9-14-13(16)11(2)10-15(14)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACBSODMRGHSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(N(C1=O)CC=C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



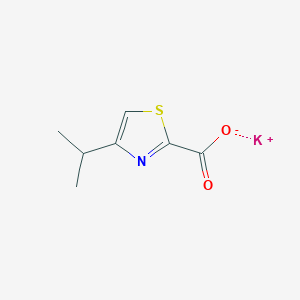
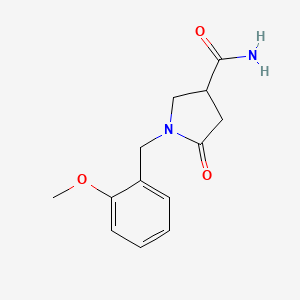
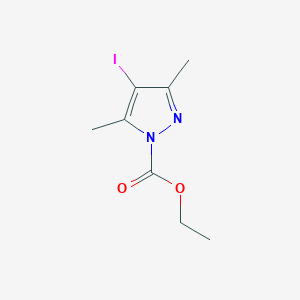
![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)


![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1407606.png)
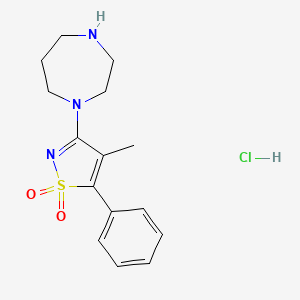
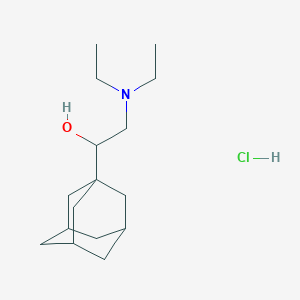
![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)
![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)
